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Compound of Interest

methyl 2-phenylmorpholine-3-
Compound Name:

carboxylate
CAS No.: 50784-55-9
Cat. No.: B1473930

Get Quote

Executive Summary & Structural Significance

Methyl 2-phenylmorpholine-3-carboxylate (MPMC) represents a "privileged scaffold" in
medicinal chemistry, offering a conformationally restricted template that mimics the vicinal
arrangement of amino acid side chains. Unlike the more common 2-phenylmorpholine (the
Phenmetrazine core) or 3-morpholinecarboxylic acid, this 2,3-disubstituted scaffold provides a
unique vector for displaying pharmacophores in 3D space.

The scaffold is particularly valuable for:

* Peptidomimetics: Acting as a constrained analogue of phenylserine or phenylalanine-glycine
dipeptides.

* Neurotransmitter Transporter Ligands: Targeting NET (Norepinephrine Transporter) and NK1
receptors, where the relative stereochemistry of the 2-phenyl and 3-carboxylate groups
dictates selectivity.
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» Stereochemical Control: The fixed morpholine chair conformation locks the vicinal
substituents, allowing precise probing of receptor pockets.

Stereochemical Considerations

The biological utility of MPMC is strictly governed by its stereochemistry. The molecule
possesses two chiral centers (C2 and C3), resulting in four possible sterecisomers.

e Cis-isomers ((2R,3R) and (2S,3S)): Often preferred for NK1 antagonist activity. The
substituents occupy equatorial/axial positions that favor specific hydrophobic collapse in
receptor binding sites.

e Trans-isomers ((2R,3S) and (2S,3R)): Thermodynamically more stable (diequatorial
conformation often accessible), frequently explored in reuptake inhibitor design.

Critical Design Note: The synthesis route selected below determines the diastereoselectivity.
Accessing the cis-isomer typically requires starting from erythro-phenylserine, while the trans-
isomer is derived from threo-phenylserine.

Sourcing & Synthesis Protocols

While MPMC is commercially available, high-purity chiral forms are often best synthesized in-
house to guarantee enantiomeric excess (ee). The following protocol describes the
Stereospecific Cyclization from Phenylserine, the most robust method for controlling the C2/C3
relationship.

Protocol A: De Novo Synthesis from Phenylserine

Objective: Synthesis of (2S,3S)-Methyl 2-phenylmorpholine-3-carboxylate (Cis-isomer).
Precursor: L-erythro-Phenylserine methyl ester hydrochloride.

Materials:
o L-erythro-Phenylserine methyl ester HCI (1.0 eq)

e 1,2-Dibromoethane (1.2 eq)

o Potassium Carbonate (
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), anhydrous (3.0 eq)

Tetrabutylammonium iodide (TBAI) (0.1 eq) - Phase transfer catalyst

Acetonitrile (MeCN), HPLC grade

Step-by-Step Methodology:

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend
L-erythro-phenylserine methyl ester HCI (10 mmol) in anhydrous MeCN (50 mL).

Base Addition: Add finely ground anhydrous

(30 mmol). Stir at room temperature for 15 minutes to liberate the free amine.

Alkylation: Add 1,2-dibromoethane (12 mmol) and TBAI (1 mmol).
Cyclization: Heat the reaction mixture to reflux (

C) under an inert atmosphere (
or Ar) for 16—24 hours.

o Mechanistic Insight: The reaction proceeds via initial N-alkylation followed by
intramolecular O-alkylation (Williamson ether synthesis). The stereochemistry at C2 and
C3 is largely conserved from the phenylserine precursor, although partial racemization can
occur if the temperature is excessive.

Work-up: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate
under reduced pressure.

Purification: Dissolve the residue in EtOAc and wash with water and brine. Dry over

. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 4:1 to 1:1).

Expected Yield: 55-65% Characterization:

e 1H NMR (CDCI3): Look for the doublet of doublets for H-2 and H-3. The coupling constant (
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) helps distinguish cis (
Hz) from trans (

Hz) isomers.

Functionalization & Library Generation

Once the core scaffold is obtained, it serves as a branching point for library synthesis.

Protocol B: N-Functionalization (Reductive Amination)

Direct alkylation of the secondary amine can lead to over-alkylation. Reductive amination is
preferred for introducing diversity.

» Reagents: MPMC (1 eq), Aldehyde (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq),
DCE (Dichloroethane).

e Procedure: Mix amine and aldehyde in DCE. Stir for 30 min. Add STAB. Stir overnight at RT.
Quench with sat.

» Note: For sterically hindered aldehydes, use

as a Lewis acid additive during the imine formation step.

Protocol C: C3-Ester Manipulation

The C3-methyl ester is a versatile handle.
e Hydrolysis: LIOH in THF/H20 (1:1) at
C yields the free acid for peptide coupling. Avoid harsh bases to prevent epimerization at C3.

e Reduction:

in THF yields the primary alcohol, useful for ether synthesis (NET inhibitor analogs).

Visual Workflows
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Figure 1: Synthesis & Stereochemical Logic

This diagram illustrates the flow from chiral precursors to the final morpholine scaffold,

highlighting the conservation of stereochemistry.

Stereochemical Outcome
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Caption: Stereospecific synthesis pathway from phenylserine derivatives to the 2,3-

disubstituted morpholine core.

Figure 2: Derivatization Decision Tree

A guide for medicinal chemists to select the appropriate downstream transformation based on

the target pharmacophore.
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Caption: Strategic derivatization tree for converting the morpholine core into bioactive classes.

Analytical Data Summary

Table 1: Physicochemical Profile of the Core Scaffold
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Property Value/Description Relevance

Molecular Formula Core building block

Fragment-based drug design

MW 221.25 g/mol )
compliant
Excellent range for CNS
LogP (Calc) ~0.9 )
penetration
o Lower than piperidine;
pKa (Conj. Acid) ~7.5-8.0 ) ] -
improved metabolic stability
Available for interaction or
H-Bond Donors 1 (NH) o
substitution
H-Bond Acceptors 3 (N, Ether O, Ester O) Key for receptor binding
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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